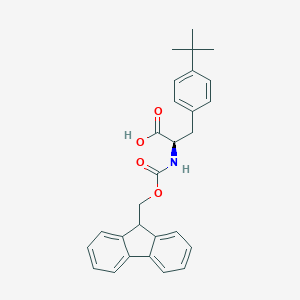

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H29NO4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Fmoc-D-Tyr(tBu)-OH, is a complex organic compound that plays a significant role in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug design, particularly as a peptide synthesis building block.

Chemical Structure and Properties

The compound features several notable functional groups:

- Fluorenylmethoxycarbonyl (Fmoc) : A protective group used in peptide synthesis.

- Propanoic Acid Backbone : Provides structural integrity and biological compatibility.

- Tert-butyl Group : Enhances lipophilicity and stability.

The molecular formula is with a molecular weight of 459.5 g/mol. Its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Formula | |

| Molecular Weight | 459.5 g/mol |

| Boiling Point | 658.2 °C |

| Flash Point | 351.9 °C |

Biological Activity

The biological activity of Fmoc-D-Tyr(tBu)-OH is primarily linked to its role in synthesizing biologically active peptides. Peptides synthesized using this compound have shown various pharmacological activities:

- Antiproliferative Activity : Compounds similar to Fmoc-D-Tyr(tBu)-OH have demonstrated the ability to inhibit cancer cell proliferation, particularly through mechanisms involving topoisomerase inhibition .

- Neuroprotective Effects : Some derivatives have been studied for their potential in modulating neuronal excitability, which could lead to therapeutic applications in neurodegenerative diseases .

- Antioxidant Properties : Fluorenone derivatives, related to this compound, have exhibited significant antioxidant activity, which can be beneficial in preventing oxidative stress-related damage .

The mechanism of action for peptides synthesized from Fmoc-D-Tyr(tBu)-OH typically involves:

- Interaction with Biological Macromolecules : The compound acts as a building block that influences the final peptide's interaction with proteins and nucleic acids.

- Bioassays for Efficacy Testing : Various bioassays are employed to evaluate the efficacy of synthesized peptides against specific biological targets, such as cancer cells or neuronal receptors .

Case Studies

Several studies highlight the biological relevance of compounds related to Fmoc-D-Tyr(tBu)-OH:

- Antitumor Activity : Research has shown that fluorenone derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, introducing linear alkyl groups into the side chains has been linked to enhanced activity compared to branched alkyl groups .

- Neuropharmacological Studies : In-cell screening has indicated that certain peptide analogs derived from Fmoc-D-Tyr(tBu)-OH can modulate ion channel activity, demonstrating low micromolar potency in affecting neuronal excitability .

- Peptide Synthesis Applications : The use of Fmoc protection in peptide synthesis allows for selective coupling reactions that are crucial in developing complex peptides with specific biological functions.

Aplicaciones Científicas De Investigación

Structural Representation

The structure of the compound can be represented as follows:

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptide chains. This method is widely used in solid-phase peptide synthesis (SPPS), where the compound serves as a building block for various biologically active peptides .

Drug Development

The compound's unique structure makes it a valuable candidate in drug development, particularly for designing inhibitors targeting specific enzymes or receptors. Research indicates that derivatives with similar structures exhibit biological activities such as anti-inflammatory and anticancer properties. For instance, indole derivatives related to this compound have shown potential in inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Fluorescent Ligands

Recent studies have explored the use of this compound as a fluorescent ligand. Its ability to form stable complexes with biological targets allows for the development of fluorescent probes that can be utilized in imaging and diagnostic applications .

Case Study 1: Peptide Synthesis Optimization

A study aimed at optimizing peptide synthesis methods incorporated this compound as a key intermediate. The researchers demonstrated that using this compound significantly improved yield and purity in synthesizing complex peptide sequences compared to traditional methods .

Case Study 2: Anticancer Activity Assessment

In another research effort, the anticancer properties of compounds structurally related to this compound were assessed. The findings indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents.

Propiedades

IUPAC Name |

(2R)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426644 | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-14-2 | |

| Record name | 4-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.